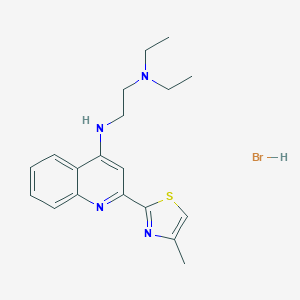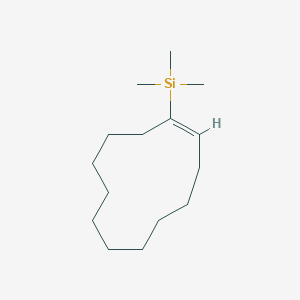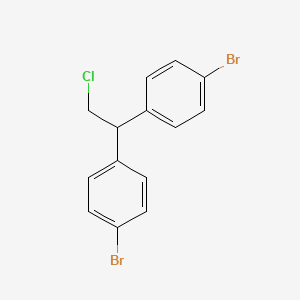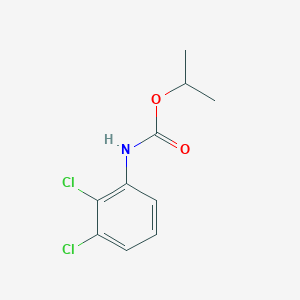
Isopropyl N-(2,3-dichlorophenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl N-(2,3-dichlorophenyl)carbamate is a chemical compound with the molecular formula C10H11Cl2NO2. It is known for its applications in various fields, including agriculture and pharmaceuticals. This compound is part of the carbamate family, which is characterized by the presence of a carbamate group (–NHCOO–) attached to an isopropyl group and a dichlorophenyl ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl N-(2,3-dichlorophenyl)carbamate typically involves the reaction of 2,3-dichloroaniline with isopropyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2,3-dichloroaniline+isopropyl chloroformate→Isopropyl N-(2,3-dichlorophenyl)carbamate+HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions: Isopropyl N-(2,3-dichlorophenyl)carbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, the compound can hydrolyze to form 2,3-dichloroaniline and isopropyl alcohol.
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different carbamate derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products:
Hydrolysis: 2,3-dichloroaniline and isopropyl alcohol.
Oxidation: Quinones or other oxidized derivatives.
Substitution: Various carbamate derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Isopropyl N-(2,3-dichlorophenyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential effects on enzyme activity and cellular processes.
Medicine: Investigated for its potential use as a pharmaceutical intermediate and for its biological activity.
Industry: Utilized in the production of herbicides and pesticides due to its ability to inhibit plant growth.
Wirkmechanismus
The mechanism of action of Isopropyl N-(2,3-dichlorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This inhibition can lead to various biological effects, such as the suppression of plant growth or the modulation of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Isopropyl N-(2,3-dichlorophenyl)carbamate can be compared with other similar compounds in the carbamate family:
Isopropyl N-(3-chlorophenyl)carbamate: Similar structure but with only one chlorine atom on the phenyl ring.
Isopropyl N-(4-chlorophenyl)carbamate: Chlorine atom positioned differently on the phenyl ring.
Isopropyl N-(2,4-dichlorophenyl)carbamate: Two chlorine atoms positioned differently on the phenyl ring.
Uniqueness: The unique positioning of the chlorine atoms on the phenyl ring in this compound can lead to distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
2150-24-5 |
|---|---|
Molekularformel |
C10H11Cl2NO2 |
Molekulargewicht |
248.10 g/mol |
IUPAC-Name |
propan-2-yl N-(2,3-dichlorophenyl)carbamate |
InChI |
InChI=1S/C10H11Cl2NO2/c1-6(2)15-10(14)13-8-5-3-4-7(11)9(8)12/h3-6H,1-2H3,(H,13,14) |
InChI-Schlüssel |
UXEAHIFQYGDANS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)NC1=C(C(=CC=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


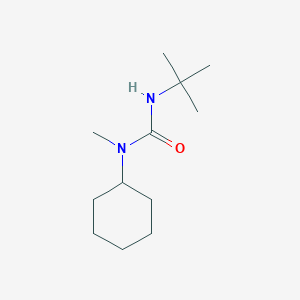

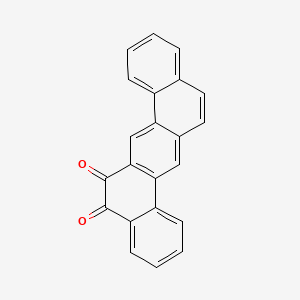
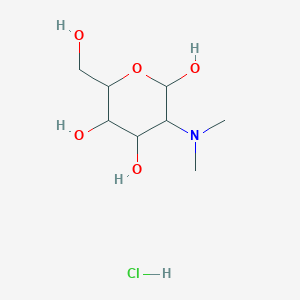
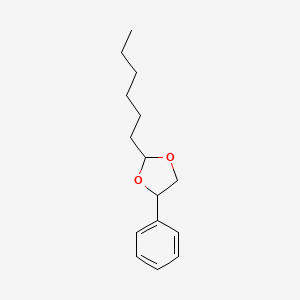
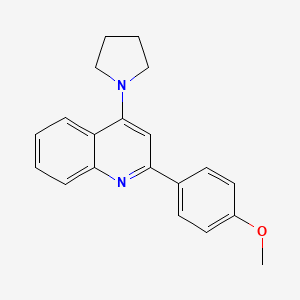
![Silane, trimethyl-7-oxabicyclo[4.1.0]hept-1-yl-](/img/structure/B15075787.png)
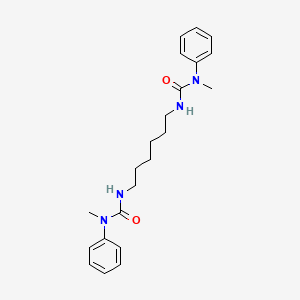
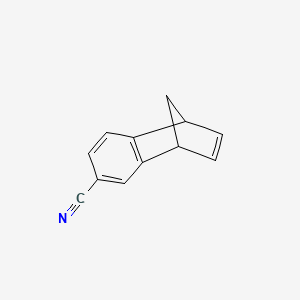
![[1,1'-Biphenyl]-3-yltriphenylsilane](/img/structure/B15075803.png)
